![molecular formula C8H14O3 B1398084 5,9-Dioxaspiro[3.5]non-7-ylmethanol CAS No. 913696-30-7](/img/structure/B1398084.png)
5,9-Dioxaspiro[3.5]non-7-ylmethanol
Overview
Description
5,9-Dioxaspiro[3.5]non-7-ylmethanol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It features a spirocyclic structure with two oxygen atoms in the ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dioxaspiro[3.5]non-7-ylmethanol typically involves the reaction of appropriate diols with formaldehyde under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include water or alcohols
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,9-Dioxaspiro[3.5]non-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
5,9-Dioxaspiro[3.5]non-7-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9-Dioxaspiro[3.5]non-7-ylmethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,9-Dioxaspiro[3.5]nonane: Lacks the methanol group, making it less reactive in certain chemical reactions.
5,9-Dioxaspiro[3.5]non-7-ylamine: Contains an amine group instead of a methanol group, leading to different chemical properties and reactivity.
Uniqueness
5,9-Dioxaspiro[3.5]non-7-ylmethanol is unique due to its spirocyclic structure combined with a methanol group, providing a balance of reactivity and stability. This makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
5,9-dioxaspiro[3.5]nonan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-4-7-5-10-8(11-6-7)2-1-3-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPWRWDZGCZIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)OCC(CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
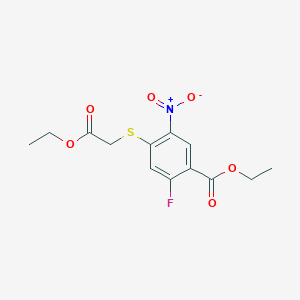
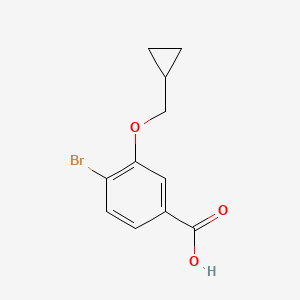
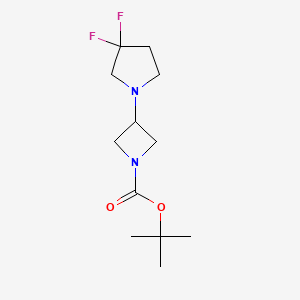
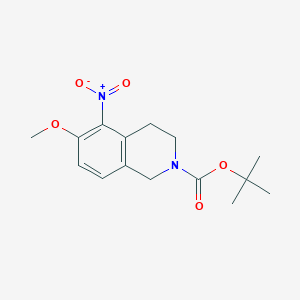

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
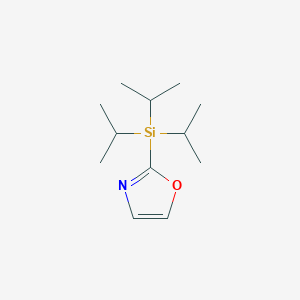

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
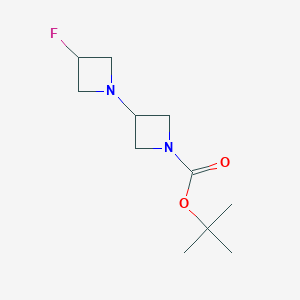
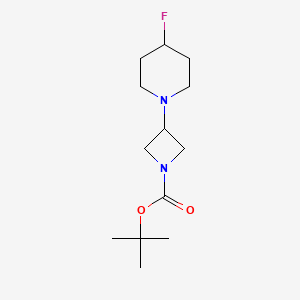
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)
